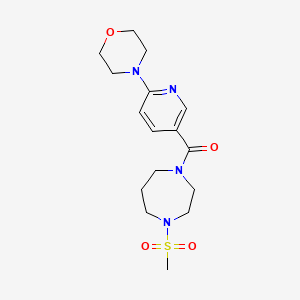
(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone, also known as MMMP, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. MMMP is a kinase inhibitor that has shown promising results in preclinical studies for the treatment of various cancers, including breast, lung, and pancreatic cancer.
作用机制
(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone inhibits the activity of several kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and ultimately leads to the inhibition of cell growth and survival. (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has also been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a key role in the apoptotic pathway.
Biochemical and Physiological Effects
In preclinical studies, (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone is its specificity for kinases involved in cancer cell growth and survival. This makes it a promising candidate for cancer therapy with potentially fewer side effects than traditional chemotherapy. However, one limitation of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the research and development of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone. One direction is the optimization of the synthesis process to improve the yield and purity of the final product. Another direction is the evaluation of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone in animal models before it can be tested in clinical trials.
合成方法
The synthesis of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone involves a multi-step process that includes the reaction of 4-methylsulfonyl-1,4-diazepan-1-amine with 6-bromo-4-(morpholin-4-yl)pyridine-3-carbaldehyde, followed by the addition of a methoxy group to the pyridine ring. The final product is obtained after purification by column chromatography.
科学研究应用
(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including AKT, PI3K, and mTOR, which are involved in cell growth, survival, and proliferation. (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
(4-methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-25(22,23)20-6-2-5-19(7-8-20)16(21)14-3-4-15(17-13-14)18-9-11-24-12-10-18/h3-4,13H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNOQKQPVKTWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C(=O)C2=CN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7538694.png)
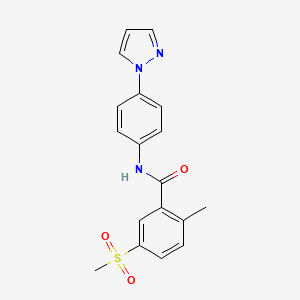

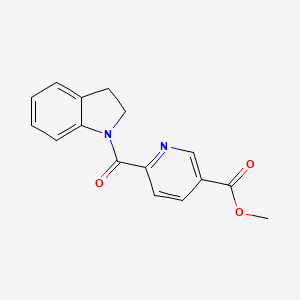
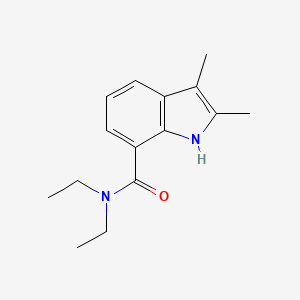
![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide](/img/structure/B7538730.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7538741.png)


![6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7538770.png)

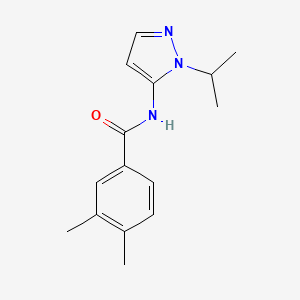
![5-[(5-Fluoroquinolin-8-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7538799.png)